2-Bromo-4-chloro-6-fluorobenzenethiol
Description
2-Bromo-4-chloro-6-fluorobenzenethiol (C₆H₂BrClFSSH) is a halogenated aromatic thiol characterized by three distinct substituents on the benzene ring: bromine (Br) at position 2, chlorine (Cl) at position 4, and fluorine (F) at position 4. The sulfur-based thiol (-SH) group at position 1 confers unique reactivity, particularly in nucleophilic substitution and metal coordination. This compound is primarily utilized in organic synthesis, catalysis, and materials science due to its electron-withdrawing substituents and steric effects, which modulate its acidity (pKa ~6–8) and stability.
Properties
Molecular Formula |
C6H3BrClFS |
|---|---|
Molecular Weight |
241.51 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
InChI Key |
VGXWIJBVSBHQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzenethiol typically involves the halogenation of a benzene derivative followed by the introduction of a thiol group. One common method includes the following steps:
Halogenation: Starting with a benzene derivative, bromine, chlorine, and fluorine atoms are introduced through electrophilic aromatic substitution reactions.
Thiol Introduction: The thiol group is then introduced using a nucleophilic substitution reaction, often involving thiourea or hydrogen sulfide as the sulfur source.
Industrial Production Methods
Industrial production of 2-Bromo-4-chloro-6-fluorobenzenethiol may involve large-scale halogenation and thiolation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Moderate to high temperatures to facilitate the halogenation reactions.
Catalysts: Use of catalysts such as iron or aluminum chloride to enhance the reaction rate.
Solvents: Organic solvents like dichloromethane or chloroform to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated derivatives of the benzene ring.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogenation pattern.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Configuration and Key Properties
Key Observations :
- Functional Group Influence: The thiol group in the target compound enhances its nucleophilicity compared to phenol (-OH) or carboxylic acid (-COOH) derivatives. For instance, the Schiff base derivative in shows phenol-based coordination but lacks the redox sensitivity of thiols.
- Halogen Effects : Fluorine’s electronegativity at position 6 increases the acidity of the thiol group compared to methyl or trifluoromethyl groups in analogous compounds .
- Steric and Electronic Effects : Bromine and chlorine at positions 2 and 4 create steric hindrance, reducing reaction rates in electrophilic substitution compared to less-substituted analogs.
Reactivity and Stability
Table 2: Reactivity Comparison
Analysis :
- The thiol group’s susceptibility to oxidation distinguishes the target compound from phenol or amide derivatives. For example, the Schiff base phenol in oxidizes to quinones under harsh conditions, whereas the thiol readily forms disulfides even in mild aerobic environments.
- Metal coordination is more pronounced in thiols (e.g., forming stable complexes with transition metals like Pd or Cu) compared to amides or carboxylic acids .
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